REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[C:10]([C:13]1[C:14](=[O:23])[O:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2)([OH:12])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[N:48]1[C:49]([C:57]2[CH:58]=[C:59]([NH2:63])[CH:60]=[CH:61][CH:62]=2)=[CH:50][N:51]2[CH:56]=[CH:55][CH:54]=[CH:53][C:52]=12>CN(C=O)C>[N:48]1[C:49]([C:57]2[CH:58]=[C:59]([NH:63][C:10]([C:13]3[C:14](=[O:23])[O:15][C:16]4[C:21]([CH:22]=3)=[CH:20][CH:19]=[CH:18][CH:17]=4)=[O:12])[CH:60]=[CH:61][CH:62]=2)=[CH:50][N:51]2[CH:56]=[CH:55][CH:54]=[CH:53][C:52]=12 |f:2.3|
|
Name
|
|
Quantity
|
50.4 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(OC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring at room temperature until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
to react overnight when a solid
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitated out of solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under suction, and finally dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)NC(=O)C=2C(OC1=CC=CC=C1C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.6 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |